

Application Notes and Protocols for the Extraction of Carabrone from Carpesium cernuum

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Compound of Interest		
Compound Name:	Carabron	
Cat. No.:	B157551	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and biological activity of **Carabron**e, a carabrane-type sesquiterpenoid isolated from the plant Carpesium cernuum. The protocols outlined below are intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Carpesium cernuum L., a perennial herb from the Asteraceae family, has a history of use in traditional Chinese medicine for its anti-inflammatory and detoxifying properties.[1] Modern phytochemical investigations have identified a variety of biologically active compounds within this plant, with sesquiterpenoids being a prominent class.[1] Among these, **Carabron**e has emerged as a compound of interest due to its significant anti-tumor activities.[1][2] Notably, **Carabron**e has been shown to inhibit the proliferation and migration of pancreatic cancer cells by inducing ferroptosis and modulating the Hippo signaling pathway.[1] These findings underscore its potential as a lead compound for the development of novel anticancer therapeutics.

Data Presentation: Yields and Biological Activity



The following tables summarize the quantitative data related to the extraction of compounds from Carpesium cernuum and the cytotoxic activity of **Carabron**e.

Table 1: Extraction and Fractionation Yields from Carpesium cernuum

Plant Part	Extraction Solvent	Starting Material (kg)	Crude Extract Yield (g)	% Yield (w/w)
Shoots (aerial parts)	Chloroform	1.0	63.3	6.33%
Roots	Chloroform	0.55	10.5	1.91%

Data synthesized from studies on terpenoid isolation from C. cernuum.

Table 2: Cytotoxic Activity of Carabrone against Human Pancreatic Cancer Cell Lines

Cell Line	IC ₅₀ (μΜ)
SW1990	5.53 ± 1.19
PANC-1	7.78 ± 2.62
Capan-2	47.62 ± 1.72
CFPAC-1	48.72 ± 2.90

 IC_{50} values represent the concentration required to inhibit 50% of cell growth. Data obtained from MTT assays on various pancreatic cancer cell lines.

Table 3: Antifungal Activity of Carabrone and its Derivatives



Compound	EC50 against Colletotrichum lagenarium (μg/mL)
Carabrone (1)	7.10
Derivative 6	2.24
Derivative 7	4.32
Derivative 8	3.03
Derivative 12	6.39

EC₅₀ values represent the concentration required to inhibit 50% of fungal spore germination.

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and biological evaluation of **Carabron**e from Carpesium cernuum.

Protocol 1: Extraction and Isolation of Carabrone

This protocol describes a general procedure for the extraction and purification of **Carabron**e and other terpenoids from the dried plant material of Carpesium cernuum.

- 1. Plant Material Preparation:
- Obtain dried and ground whole plants or aerial parts of Carpesium cernuum.
- Ensure the material is finely powdered to maximize surface area for solvent extraction.
- 2. Solvent Extraction:
- Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent such as chloroform (e.g., 5 x 4.0 L) or 95% ethanol at room temperature.
- Allow the extraction to proceed for at least 24 hours with occasional agitation.
- Filter the mixture and collect the solvent extract. Repeat the extraction process with fresh solvent to ensure exhaustive extraction.



- Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield an oily crude extract.
- 3. Fractionation using Column Chromatography (CC):
- Pre-adsorb the crude extract onto a small amount of silica gel.
- Prepare a silica gel column (e.g., 100-200 mesh) and pack it using a suitable non-polar solvent like n-hexane.
- Load the adsorbed sample onto the top of the column.
- Elute the column with a gradient solvent system of increasing polarity, such as n-hexaneethyl acetate (EtOAc) (e.g., starting from 100:0 up to 100% EtOAc).
- Collect fractions of a fixed volume (e.g., 100 mL each).
- Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar TLC profiles.
- 4. Purification using High-Performance Liquid Chromatography (HPLC):
- Subject the fractions containing the compound of interest to further purification using semipreparative Reversed-Phase HPLC (RP-HPLC).
- A typical mobile phase for RP-HPLC could be a gradient of methanol (MeOH) and water (H₂O).
- Monitor the elution profile with a UV detector.
- Collect the peak corresponding to Carabrone. The purity of the isolated compound should be confirmed by analytical HPLC (>95%) and its structure elucidated using spectroscopic methods (NMR, MS).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of **Carabron**e on cancer cells.



1. Cell Culture:

• Culture pancreatic cancer cells (e.g., SW1990) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

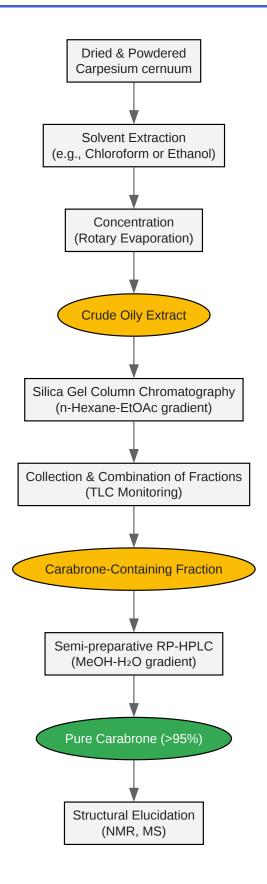
2. Cell Seeding:

- Seed the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- 3. Compound Treatment:
- Prepare a stock solution of Carabrone in dimethyl sulfoxide (DMSO).
- Treat the cells with serial dilutions of **Carabron**e (e.g., 0.05, 0.5, 5, 10, 20, 40, 50 μM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control.
- 4. MTT Incubation:
- After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- 5. Formazan Solubilization and Measurement:
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for **Carabron**e extraction and its proposed signaling pathway in pancreatic cancer cells.

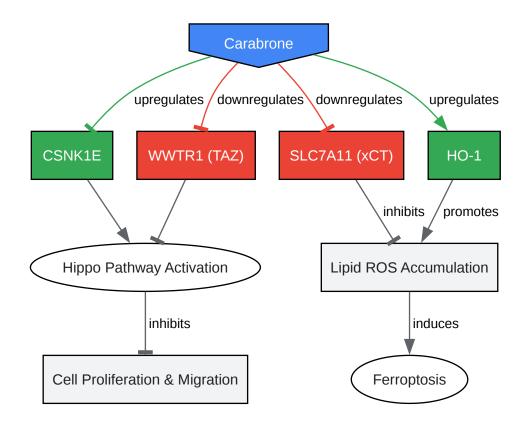




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Caption: Experimental workflow for the extraction and purification of **Carabron**e.





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Caption: Proposed signaling pathway of **Carabron**e in pancreatic cancer cells.

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References

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